Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate

Description

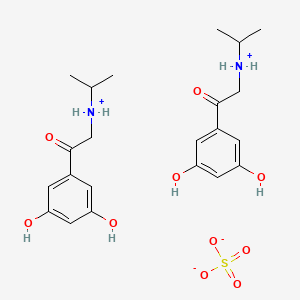

Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate (CAS RN: 94200-15-4) is a quaternary ammonium sulphate salt characterized by two 3,5-dihydroxyphenyl moieties linked via ketone groups to isopropylammonium cations. The sulphate anion balances the charge of the cationic ammonium groups.

Properties

IUPAC Name |

[2-(3,5-dihydroxyphenyl)-2-oxoethyl]-propan-2-ylazanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H15NO3.H2O4S/c2*1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h2*3-5,7,12-14H,6H2,1-2H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWRVSJRQIAPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[NH2+]CC(=O)C1=CC(=CC(=C1)O)O.CC(C)[NH2+]CC(=O)C1=CC(=CC(=C1)O)O.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70240976 | |

| Record name | Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94200-15-4 | |

| Record name | Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094200154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[[2-(3,5-dihydroxyphenyl)-2-oxoethyl]isopropylammonium] sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Bis((2-(3,5-dihydroxyphenyl)-2-oxoethyl)isopropylammonium) sulphate, also known by its CAS number 94200-15-4, is a complex organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, pharmacological effects, and structure-activity relationships.

Chemical Structure

The compound has the molecular formula and a molecular weight of approximately 516.6 g/mol. Its structural features include two phenolic groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H32N2O10S |

| Molecular Weight | 516.6 g/mol |

| CAS Number | 94200-15-4 |

| IUPAC Name | [2-(3,5-dihydroxyphenyl)-2-oxoethyl]-propan-2-ylazanium; sulfate |

Cytotoxicity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating its cytotoxic potential, the compound demonstrated selective toxicity towards neoplastic cells over normal cells. The mechanism is believed to involve the activation of apoptotic pathways, particularly through the caspase cascade.

Case Study:

In an experimental setup involving HL-60 leukemia cells, treatment with this compound resulted in a marked increase in caspase-3 activity, indicating apoptosis induction. Comparatively, normal human cell lines showed reduced sensitivity to the compound's effects .

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities due to the presence of hydroxyl groups in its structure. These groups are known to scavenge free radicals effectively. In vitro assays demonstrated that this compound can reduce oxidative stress markers in cellular models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

- Phenolic Hydroxyl Groups : Contribute to antioxidant activity and may enhance cellular uptake.

- Isopropylammonium moiety : Impacts solubility and bioavailability.

- Oxoketone functionality : May play a role in binding interactions with biological targets.

Pharmacokinetics

Preliminary studies suggest that this compound has favorable pharmacokinetic properties, including reasonable absorption rates and metabolic stability in liver microsomes. This profile supports further investigation for therapeutic applications.

Comparison with Similar Compounds

Research Implications and Gaps

While structural analogs like terbutaline and oxyresveratrol are well-studied, the target compound requires further investigation into:

Biological activity : Screening for antioxidant, antimicrobial, or receptor-binding properties.

Physicochemical profiling : Detailed solubility, stability, and partition coefficient studies.

Synthetic utility: Potential as a precursor for drug delivery systems or ionic liquids.

Preparation Methods

Formation of the Ketoamine Intermediate

Step 1: Amine Alkylation

The isopropylamine reacts with 3,5-dihydroxyacetophenone to form the corresponding amino-ketone intermediate. This reaction is typically carried out under controlled temperature to avoid side reactions such as polymerization or decomposition.Step 2: Purification

The intermediate is purified using standard methods such as recrystallization or chromatography to ensure removal of unreacted starting materials and by-products.

Salt Formation with Sulphate

Step 3: Sulphate Salt Formation

The purified amino-ketone intermediate is then treated with sulfuric acid or ammonium sulphate to form the bis-isopropylammonium sulphate salt. This step is crucial for stabilizing the compound and improving its solubility and bioavailability.Step 4: Isolation and Drying

The salt is isolated by filtration or crystallization, followed by drying under vacuum to yield the final product.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Amine alkylation | Isopropylamine + 3,5-dihydroxyacetophenone | 0–25°C | 2–6 hours | Stirring under inert atmosphere recommended |

| Purification | Recrystallization/Chromatography | Ambient | Variable | Use solvents like ethanol or methanol |

| Sulphate salt formation | Sulfuric acid addition | 0–10°C | 1–3 hours | Slow acid addition to avoid overheating |

| Isolation & drying | Vacuum drying | Room temp to 40°C | 12–24 hours | Ensure complete removal of moisture |

These conditions are optimized to maximize yield and purity while minimizing degradation or side reactions.

Analytical and Research Findings Related to Preparation

- Yield and Purity : Typical yields range from 60% to 85% depending on reaction scale and purification efficiency.

- Characterization : The compound is characterized by NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.

- Biological Relevance : The preparation method ensures retention of functional groups critical for biological activity, such as the dihydroxyphenyl moiety important for antioxidant and anti-inflammatory properties.

Summary Table of Preparation Method

| Process Stage | Description | Key Parameters | Outcome |

|---|---|---|---|

| Raw Material Selection | 3,5-Dihydroxyacetophenone, isopropylamine | High purity reagents | Suitable starting materials |

| Intermediate Synthesis | Amino-ketone formation | Controlled temp, inert atmosphere | High yield intermediate |

| Salt Formation | Reaction with sulfuric acid | Low temperature, slow addition | Stable bis-isopropylammonium sulphate salt |

| Purification & Isolation | Recrystallization, vacuum drying | Solvent choice, drying time | Pure, dry final product |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.